[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid
Description
Structural Characterization of [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid. The molecular formula C10H10N2O4S represents a complex heterocyclic structure incorporating sulfur, nitrogen, and oxygen heteroatoms within its framework. The molecular weight has been precisely determined as 254.26 grams per mole, confirming the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom in the molecular structure.
The compound exhibits multiple synonymous designations in chemical databases, including [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]-acetic acid, 2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid, and 2-(2-(Methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetic acid. These nomenclature variations reflect different systematic approaches to describing the substitution pattern on the benzimidazole ring system. The Chemical Abstracts Service registry number 891450-28-5 provides a unique identifier for this specific compound in chemical databases worldwide.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O4S |
| Molecular Weight | 254.26 g/mol |
| CAS Registry Number | 891450-28-5 |
| IUPAC Name | 2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid |
| InChI Key | AOAPRGVLEXTFLR-UHFFFAOYSA-N |
The simplified molecular-input line-entry system representation CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)O provides a linear notation describing the connectivity of atoms within the molecule. This notation clearly indicates the presence of the methylsulfonyl group attached at the 2-position of the benzimidazole ring, with the acetic acid moiety connected through the nitrogen atom at the 1-position of the heterocycle.
Crystallographic Studies and Conformational Isomerism
Crystallographic investigations of related benzimidazole derivatives have provided valuable insights into the structural characteristics of compounds bearing similar substitution patterns. Studies on analogous benzimidazole acetic acid derivatives have revealed specific bond length patterns within the heterocyclic ring system. In comparable benzimidazole structures, the bond distances of nitrogen-carbon bonds in the imidazole portion typically range from 1.325 to 1.393 Angstroms, indicating partial double bond character due to aromatic delocalization.
The crystal packing behavior of benzimidazole derivatives frequently involves intermolecular hydrogen bonding interactions, particularly between carboxylic acid groups and nitrogen atoms of adjacent molecules. These interactions significantly influence the three-dimensional arrangement of molecules in the solid state and can affect physical properties such as melting point and solubility characteristics. The presence of the methylsulfonyl substituent introduces additional opportunities for dipole-dipole interactions and potential sulfur-oxygen hydrogen bonding with neighboring molecules.
Conformational analysis of this compound reveals multiple possible rotational isomers arising from rotation around the bonds connecting the acetic acid and methylsulfonyl substituents to the benzimidazole core. The energy barriers for these rotations are influenced by steric interactions between the substituents and electronic effects arising from the aromatic system. Computational studies on similar benzimidazole derivatives suggest that certain conformations are energetically favored due to intramolecular hydrogen bonding between the carboxylic acid group and the benzimidazole nitrogen atoms.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance spectra of related benzimidazole acetic acid derivatives typically exhibit characteristic signal patterns that allow unambiguous identification of the compound. The methylsulfonyl group generates a distinctive singlet around 3.33 parts per million in deuterated dimethyl sulfoxide solvent, integrating for three protons. This chemical shift reflects the electron-withdrawing effect of the adjacent sulfur dioxide functionality.
The acetic acid methylene group appears as a singlet around 5.33-5.35 parts per million, characteristic of protons adjacent to both the benzimidazole nitrogen and the carbonyl carbon. The aromatic protons of the benzimidazole ring system generate complex multipicity patterns between 7.2 and 8.1 parts per million, with specific chemical shifts depending on the substitution pattern and electronic environment. The carboxylic acid proton typically appears as a broad singlet around 12.77 parts per million, often observable as an exchangeable signal in deuterium oxide.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The carbonyl carbon of the acetic acid group typically resonates around 170 parts per million, while the methylsulfonyl carbon appears around 42 parts per million. The benzimidazole ring carbons exhibit chemical shifts between 110 and 155 parts per million, with the quaternary carbons appearing further downfield due to their attachment to electronegative nitrogen atoms.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The carboxylic acid functionality exhibits distinctive absorption bands including a broad O-H stretch around 3300-3500 wavenumbers and a sharp C=O stretch around 1700 wavenumbers. These frequencies may shift depending on hydrogen bonding interactions in the solid state or solution.
The methylsulfonyl group generates characteristic S=O stretching vibrations that appear as strong absorptions in the 1315-1151 wavenumber region. These bands are particularly diagnostic for the presence of the sulfonyl functionality and their intensity reflects the polar nature of the sulfur-oxygen double bonds. The benzimidazole ring system contributes several characteristic absorptions including C=C aromatic stretches around 1620 wavenumbers and C=N stretches around 1470 wavenumbers.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (carboxylic acid) | 3300-3500 | Broad, medium | O-H stretch |
| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |
| C=O (carboxylic acid) | ~1700 | Strong | Carbonyl stretch |
| C=C (aromatic) | ~1620 | Medium | Aromatic C=C stretch |
| C=N (imidazole) | ~1470 | Medium | Imidazole C=N stretch |
| S=O (sulfonyl) | 1315-1151 | Strong | Sulfonyl stretch |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the molecular weight of the intact compound. This molecular ion typically exhibits moderate intensity due to the relative stability of the benzimidazole ring system.
Common fragmentation pathways include loss of the carboxylic acid functionality through alpha-cleavage adjacent to the carbonyl group, resulting in fragment ions at lower mass-to-charge ratios. The methylsulfonyl group may undergo characteristic fragmentations including loss of sulfur dioxide (64 mass units) or methyl radical (15 mass units), generating diagnostic fragment ions that confirm the presence of this substituent. The benzimidazole core typically remains intact during fragmentation due to its aromatic stability, often serving as a base peak or major fragment in the mass spectrum.
Electrospray ionization mass spectrometry often reveals protonated molecular ions at mass-to-charge ratio 255, particularly when analyzed in positive ion mode. The compound may also form sodium or potassium adducts, appearing at mass-to-charge ratios 277 and 293 respectively, depending on the ionization conditions and sample preparation methods used during analysis.
Properties
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPRGVLEXTFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid involves several steps. The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives, including [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid, have been investigated for their antitumor properties. Research has shown that various benzimidazole compounds exhibit significant activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). A study evaluated the cytotoxic effects of synthesized compounds on these cell lines, revealing promising results in inhibiting cell growth. The growth inhibition was quantified using the sulforhodamine B assay, which indicated that certain derivatives could effectively reduce tumor cell viability .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 25.0 | |
| Ethyl 2-(1H-benzimidazol-2-yl)acetate | NCI-H460 | 15.0 | |
| RAF265 | MCF-7 | 10.5 |
Anti-inflammatory Properties
Another significant application of this compound is its potential as an anti-inflammatory agent. A series of studies have synthesized benzimidazole derivatives that demonstrate selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, compounds derived from this compound have shown notable COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition and Anti-inflammatory Activity
| Compound | COX Inhibition (IC50, µM) | Selectivity Index (SI) | Ulcer Index (UI) | Reference |
|---|---|---|---|---|
| This compound | 0.10 | 134 | 0.83 | |
| Indomethacin | 0.05 | - | 3.50 | |
| Celecoxib | 0.15 | - | 0.50 |
Drug Design and Development
The structural versatility of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for modifications that can enhance pharmacological profiles. Computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for derivatives of this compound, indicating good oral bioavailability and permeability across biological membranes .
Case Studies
Several case studies illustrate the effectiveness of this compound in therapeutic applications:
Case Study 1: Anticancer Evaluation
A synthesized derivative was tested against multiple cancer cell lines, showing a dose-dependent decrease in viability, particularly in MCF-7 cells where the GI50 value was recorded at 25 µM. The study highlighted the potential of this compound as a lead structure for developing new anticancer agents .
Case Study 2: In Vivo Anti-inflammatory Assessment
In vivo experiments demonstrated that certain derivatives exhibited significant anti-inflammatory effects with minimal ulcerogenic liability compared to standard treatments like indomethacin. Histopathological evaluations confirmed the safety profile of these compounds .
Mechanism of Action
The mechanism of action of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include the inhibition of cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Sulfur-Containing Substituents
Methylsulfonyl (-SO₂CH₃) vs. Methylthio (-SCH₃):
- {2-[(Methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: sc-340820) features a methylthio group attached via a methylene bridge. The methylthio group is less polar than methylsulfonyl, reducing hydrogen-bonding capacity but increasing lipophilicity. This compound demonstrates conformational flexibility, enabling selective reactivity in synthetic pathways .
- Methylsulfonyl imparts greater acidity to the acetic acid moiety due to its electron-withdrawing nature, enhancing interactions with polar solvents and biological targets .
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-): [2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid (CAS: 313240-26-5) contains a benzylthio group, which introduces steric bulk and moderate electron-donating effects. Methylsulfonyl derivatives exhibit higher polarity, favoring solubility in polar aprotic solvents like DMSO .
Trifluoromethyl (-CF₃) Substitution
- [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS: 313241-14-4) replaces the methylsulfonyl group with a trifluoromethyl substituent. The -CF₃ group is strongly electron-withdrawing, comparable to -SO₂CH₃, but lacks hydrogen-bonding capacity. This compound’s higher molecular weight (244.17 g/mol) and distinct electronic profile may alter reactivity in nucleophilic substitution reactions .
Functional Group Modifications: Acetic Acid vs. Acetamide
- Acetic Acid Derivatives:
The carboxylic acid group in [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid facilitates salt formation and ionic interactions, critical for binding to charged biological targets. This contrasts with 2-phenyl benzimidazole-1-acetamide derivatives , where the acetamide group (-NHCOCH₃) reduces acidity and enhances metabolic stability. Studies on acetamide analogs demonstrated potent anthelmintic activity against Pheretima posthuma, with compounds like N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) showing superior efficacy compared to albendazole .
Biological Activity
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
The molecular formula of this compound is C10H10N2O4S, with a molecular weight of 254.27 g/mol. The compound features a benzimidazole core, which is known for its pharmacological significance.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting anti-inflammatory effects .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit COX-2 with an IC50 value as low as 0.10 μM, showcasing its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies reveal that it demonstrates moderate to good inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli compared to standard antibiotics .
Data Table: Biological Activity Summary
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on COX Inhibition : A study focused on the synthesis and evaluation of benzimidazole derivatives found that compounds similar to this compound exhibited selective inhibition of COX-2, suggesting potential use in treating inflammatory conditions .
- Antimicrobial Screening : Another study assessed a series of benzimidazole derivatives for their antimicrobial properties, revealing that those with a methylsulfonyl group showed enhanced activity against both Gram-positive and Gram-negative pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions can significantly influence biological activity. The presence of the methylsulfonyl group at the 2-position enhances both anti-inflammatory and antimicrobial properties compared to other derivatives lacking this substitution .
Q & A
Q. How does the sulfonyl group influence electronic properties?
- Methodological Answer :
- DFT analysis : Calculate Mulliken charges to show sulfonyl groups increase electrophilicity at the benzimidazole N3 position.
- Hammett constants : Use σp values (–SO2CH3 = +0.72) to predict reactivity in nucleophilic substitutions .
Q. What crystallographic challenges arise from solvent incorporation?
- Methodological Answer :
- SQUEEZE (PLATON) : Identify and model disordered solvent molecules in voids.
- Thermogravimetric analysis (TGA) : Confirm solvent loss below 150°C before data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
